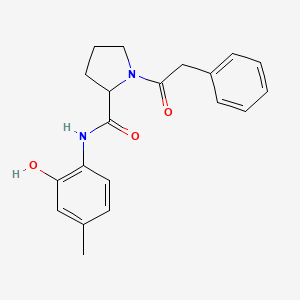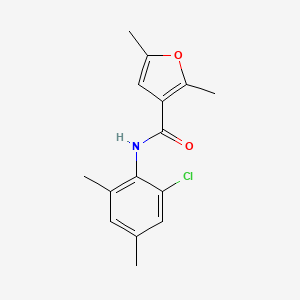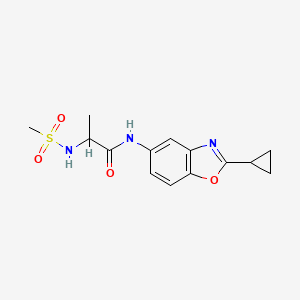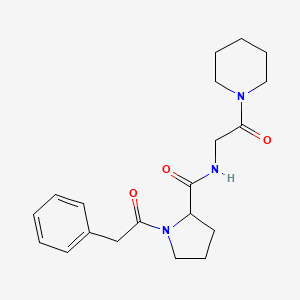
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone, also known as DQ-1, is a compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone involves the inhibition of the proteasome, which is a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone prevents the breakdown of regulatory proteins that are involved in cell growth and division, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has been shown to have other biochemical and physiological effects. For example, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. Additionally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone in lab experiments is that it has been extensively studied and characterized, which makes it a reliable tool for investigating the proteasome pathway and its role in cancer. Additionally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has been shown to have low toxicity, which makes it a safer alternative to other proteasome inhibitors that are currently used in cancer treatment. However, one limitation of using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer cell lines.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone. One area of interest is the development of new analogs of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone that have improved efficacy and selectivity for specific types of cancer. Additionally, further research is needed to determine the optimal dosing and administration of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone for cancer treatment. Finally, there is a need for more in-depth studies on the biochemical and physiological effects of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone, particularly in relation to its potential use in other diseases and conditions.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone involves the reaction of 2-acetylpyridine with 2-chloroethylsulfanyl chloride in the presence of sodium hydride, which results in the formation of 2-(2-pyridylthio)ethyl acetate. This intermediate compound is then reacted with 2-aminobenzophenone in the presence of sodium borohydride, which gives rise to 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Various studies have shown that 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for preventing the growth and spread of tumors.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(12-20-14-7-9-17-10-8-14)18-11-3-5-13-4-1-2-6-15(13)18/h1-2,4,6-10H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJGUNLEWAECOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)

![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)


![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)



